molecular formula C4H7NO4 B12056078 (2S)-2-amino(1,2-13C2)butanedioic acid

(2S)-2-amino(1,2-13C2)butanedioic acid

Cat. No.: B12056078
M. Wt: 135.09 g/mol
InChI Key: CKLJMWTZIZZHCS-CJQZVISGSA-N
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Description

(2S)-2-amino(1,2-13C2)butanedioic acid is a labeled form of aspartic acid, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino(1,2-13C2)butanedioic acid typically involves the incorporation of carbon-13 labeled precursors into the aspartic acid molecule. One common method is the use of labeled acetic acid or labeled oxaloacetic acid in a series of enzymatic or chemical reactions that lead to the formation of the labeled aspartic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into their metabolic pathways. These microorganisms are cultured in media containing the labeled substrates, and the labeled aspartic acid is subsequently extracted and purified.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino(1,2-13C2)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxaloacetic acid.

    Reduction: It can be reduced to form aspartate semialdehyde.

    Substitution: It can undergo substitution reactions to form derivatives such as N-substituted aspartic acids.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxaloacetic acid

    Reduction: Aspartate semialdehyde

    Substitution: N-substituted aspartic acids

Scientific Research Applications

(2S)-2-amino(1,2-13C2)butanedioic acid is widely used in scientific research, including:

    Chemistry: Used as a tracer in studies of metabolic pathways and enzyme mechanisms.

    Biology: Utilized in studies of protein synthesis and amino acid metabolism.

    Medicine: Employed in research on neurotransmitter function and neurodegenerative diseases.

    Industry: Used in the production of labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-amino(1,2-13C2)butanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino(1-13C)butanedioic acid: Labeled at only one carbon position.

    (2S)-2-amino(3-13C)butanedioic acid: Labeled at a different carbon position.

    (2S)-2-amino(1,2-13C2)propanoic acid: A similar compound with a different side chain.

Uniqueness

(2S)-2-amino(1,2-13C2)butanedioic acid is unique due to the dual labeling at positions 1 and 2, which provides more detailed information on the metabolic pathways and enzyme mechanisms compared to single-labeled compounds. This dual labeling allows for more precise tracing and analysis in scientific research.

Properties

Molecular Formula

C4H7NO4

Molecular Weight

135.09 g/mol

IUPAC Name

(2S)-2-amino(1,2-13C2)butanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1,4+1

InChI Key

CKLJMWTZIZZHCS-CJQZVISGSA-N

Isomeric SMILES

C([13C@@H]([13C](=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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